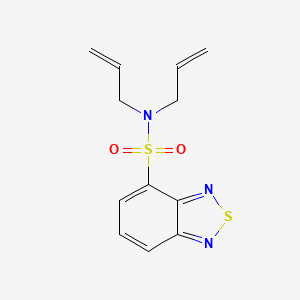

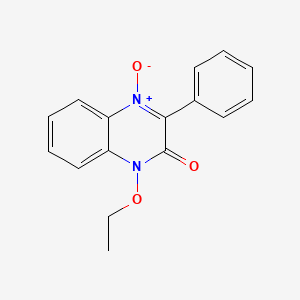

![molecular formula C21H26N2O3 B5510080 4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar quinolinone compounds involves several steps, including cyclization and substitution reactions. Fatma et al. (2015) detailed the synthesis of a closely related compound, 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, using spectral analysis (FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy) and mass spectral analysis (Fatma, Bishnoi, & Verma, 2015).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives, including those similar to the compound , has been examined through various computational methods. Wazzan et al. (2016) performed a detailed analysis using DFT calculations, providing insights into the structural parameters, spectroscopic characterization, and molecular interactions (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of quinolinone derivatives have been a subject of interest. For example, Fatma et al. (2015) explored the chemical reactivity and thermodynamic properties of a quinolinone derivative, contributing valuable information about its reactivity descriptors and potential reaction sites (Fatma, Bishnoi, & Verma, 2015).

Physical Properties Analysis

The physical properties of quinolinones, including their optical behavior, have been analyzed using various techniques. For instance, the study by Wazzan et al. (2016) provides insights into the absorption and emission spectra, contributing to the understanding of the physical characteristics of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Scientific Research Applications

Organic Synthesis and Derivative Studies

Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones : This study presents a general method for synthesizing 3-(3',3'-dimethylallyl)-4hydroxy-2-quinolinones, serving as precursors to pyrano alkaloids, highlighting the compound's utility in synthesizing complex organic molecules (Sekar & Prasad, 1999).

Anticancer Agents : A series of coumarin and quinolinone-3-aminoamide derivatives, including our compound of interest, was synthesized and evaluated for its potency in inhibiting cancer cell growth, demonstrating the compound's relevance in developing potential therapeutic agents (Matiadis et al., 2013).

Optical and Material Applications

Optical Nonlinearities : Donor-acceptor molecules featuring the compound exhibit powerful third-order optical nonlinearities, making them candidates for applications in optical technologies (Chemical Communications, 2005).

Corrosion Inhibition : Novel quinoline derivatives, including our compound, have been evaluated for their effectiveness as green corrosion inhibitors for mild steel in acidic media, showcasing the compound's potential in industrial applications (Singh, Srivastava, & Quraishi, 2016).

Mechanism of Action

properties

IUPAC Name |

4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-5-25-19-11-17-16(14-7-9-15(10-8-14)23(3)4)12-21(24)22-18(17)13-20(19)26-6-2/h7-11,13,16H,5-6,12H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFRIJFZWHUVIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)N(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)